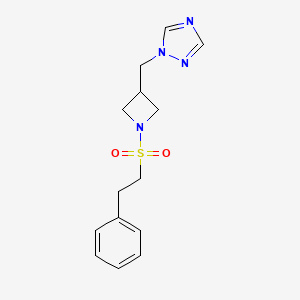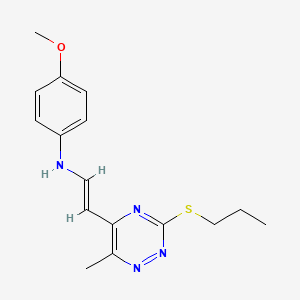![molecular formula C9H16O2 B2594079 (3,3-Diméthyl-2-oxabicyclo[2.2.1]heptan-1-yl)méthanol CAS No. 2503204-98-4](/img/structure/B2594079.png)
(3,3-Diméthyl-2-oxabicyclo[2.2.1]heptan-1-yl)méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,3-Dimethyl-2-oxabicyclo[221]heptan-1-yl)methanol is a bicyclic organic compound featuring a unique oxabicycloheptane structure
Applications De Recherche Scientifique
(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
Target of Action
The primary target of (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is protein phosphatases . Protein phosphatases are enzymes that remove phosphate groups from phosphorylated proteins, playing a crucial role in various cellular processes.
Mode of Action
(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol interacts with protein phosphatases, inhibiting their activity . This inhibition prevents the dephosphorylation of certain proteins, altering their function and leading to changes in cellular processes.
Biochemical Pathways
The inhibition of protein phosphatases by (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol affects several biochemical pathways. One notable pathway is the regulation of transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression . By inhibiting protein phosphatases, this compound can potentially influence the immune response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol typically involves the cycloaddition of suitable precursors. One common method is the Diels-Alder reaction between furans and olefinic or acetylenic dienophiles . This reaction is known for its ability to produce the bicyclic structure with high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions, optimized for large-scale synthesis. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Comparaison Avec Des Composés Similaires
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the dimethyl and hydroxyl groups.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure, offering different chemical properties and applications.
8-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant biological activity.
Uniqueness: (3,3-Dimethyl-2-oxabicyclo[22
Propriétés
IUPAC Name |
(3,3-dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)7-3-4-9(5-7,6-10)11-8/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGDGEYCZPDPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(O1)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2593996.png)


![2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2594006.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-mesitylacetamide](/img/structure/B2594008.png)
![2-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2594009.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluorobenzamide](/img/structure/B2594010.png)
![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)

![isopropyl 2-(2-(5-oxo-1-(o-tolyl)pyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2594014.png)



